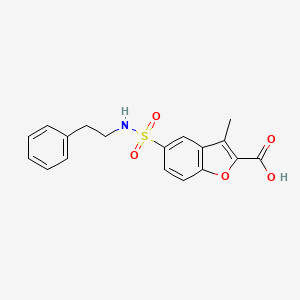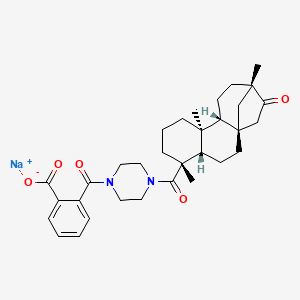![molecular formula C30H30N4O3 B12370453 4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine is a complex organic compound that features a quinazoline core linked to an indole moiety and a morpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Construction of the Quinazoline Core: The quinazoline ring can be formed through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Linking the Indole and Quinazoline: The indole and quinazoline moieties are linked via an ether bond, which can be achieved through nucleophilic substitution reactions.
Attachment of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Scientific Research Applications
4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]piperidine
- 4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]pyrrolidine
Uniqueness
4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine is unique due to its specific combination of the indole, quinazoline, and morpholine moieties, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C30H30N4O3 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine |
InChI |
InChI=1S/C30H30N4O3/c1-35-26-19-25-23(18-27(26)37-15-7-12-34-13-16-36-17-14-34)30(32-20-31-25)28-22-10-5-6-11-24(22)33-29(28)21-8-3-2-4-9-21/h2-6,8-11,18-20,33H,7,12-17H2,1H3 |
InChI Key |
QGMPQFYLGHXWOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2C3=C(NC4=CC=CC=C43)C5=CC=CC=C5)OCCCN6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)






